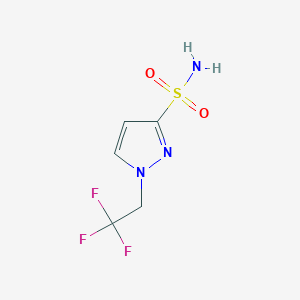

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide

Description

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)pyrazole-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3N3O2S/c6-5(7,8)3-11-2-1-4(10-11)14(9,12)13/h1-2H,3H2,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKFICUQNWMWFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1S(=O)(=O)N)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoroethyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Scientific Research Applications

Pyrazole sulfonamides have been identified as potent inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), an attractive therapeutic target for treating human African trypanosomiasis (HAT) .

Lead Optimization for CNS Penetration:

- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide derivatives have been explored to improve the blood-brain barrier penetration of pyrazole sulfonamide inhibitors of TbNMT . The goal was to develop new drug treatments for both hemolymphatic and CNS stages of HAT .

- Modifications to pyrazole sulfonamides, including capping the sulfonamide group with fluoroalkyl groups like 2,2,2-trifluoroethyl, have markedly improved blood-brain barrier permeability by reducing polar surface area .

Metabolic Stability and Oral Exposure:

- The introduction of a 2,2,2-trifluoroethyl group to the sulfonamide cap has reduced microsomal turnover, improving metabolic stability and oral exposure . For instance, replacing the methyl group of a piperidine derivative with a 2,2,2-trifluoroethyl group resulted in reduced microsomal turnover, although at the expense of potency .

Lactate Dehydrogenase (LDH) Inhibition:

- Pyrazole-based compounds, including sulfonamides, have been identified as inhibitors of LDH enzyme activity . These inhibitors have demonstrated sub-micromolar suppression of cellular lactate output and inhibition of cell growth in human pancreatic cancer and Ewing’s sarcoma cell lines .

Case Studies

Optimization of Pyrazole Sulfonamides for TbNMT Inhibition :

- Background: Pyrazole sulfonamide DDD85646 (1) was identified as a potent inhibitor of TbNMT but had poor central nervous system (CNS) exposure, limiting its use to the hemolymphatic form of HAT .

- Objective: To improve blood-brain barrier permeability and selectivity of pyrazole sulfonamides .

- Methods and Results: Modifications to the pyrazole sulfonamides improved blood-brain barrier permeability by reducing polar surface area and capping the sulfonamide. Replacing the methyl group with a 2,2,2-trifluoroethyl group reduced microsomal turnover .

- Conclusion: Optimized compounds showed improved potency, selectivity, and brain penetration, but further work was needed to address metabolic stability and oral exposure issues .

Pyrazole-Based Lactate Dehydrogenase Inhibitors :

- Background: A pyrazole-based hit was identified from quantitative high-throughput screening (qHTS), and structure-based design was used to develop nanomolar inhibitors of LDH enzyme activity .

- Objective: To optimize the pyrazole-based chemotype to improve potency and pharmacokinetic properties .

- Methods and Results: Optimization efforts resulted in lead compounds with favorable in vitro ADME properties. These compounds inhibited LDH in highly glycolytic MiaPaCa-2 and A673 cell lines, demonstrating sub-micromolar suppression of cellular lactate output and inhibition of cell growth .

- Conclusion: The optimized compounds enabled studies of the effects of pharmacological LDH inhibition in animal models and interrogation of a synergistic role in T cell-based immunotherapy .

Data Tables

Insights

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Difluoromethyl)-1H-Pyrazole-3-Sulfonamide

- Structural Difference : Replaces the trifluoroethyl group with a difluoromethyl (–CF₂H) group.

- Impact on Properties: Reduced lipophilicity compared to the trifluoroethyl analog due to fewer fluorine atoms. Potential for altered metabolic stability, as –CF₂H may undergo oxidative metabolism more readily than –CF₃.

- Synthesis: Not explicitly described in the evidence, but fluorinated pyrazoles are typically synthesized via nucleophilic substitution or cyclization reactions .

1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-3-Carboxylic Acid

- Structural Difference : Replaces the sulfonamide (–SO₂NH₂) group with a carboxylic acid (–COOH).

- Impact on Properties: Increased acidity (pKa ~2–3 for –COOH vs. ~10–11 for –SO₂NH₂), affecting solubility and ionization at physiological pH. Potential for different binding interactions in biological targets (e.g., ionic vs. hydrogen bonding).

- Synthesis : Prepared via Ullmann coupling or copper-catalyzed reactions, as seen in , where aryl halides react with trifluoroethyl-substituted pyrazoles .

N-(2-Hydroxy-2-(4-(Trifluoromethyl)Phenyl)Ethyl)-1-Methyl-1H-Pyrazole-4-Sulfonamide

- Structural Difference : Incorporates a hydroxyphenyl-trifluoromethyl group and a methyl-substituted pyrazole.

- Impact on Properties: Enhanced steric bulk and hydrophobicity from the trifluoromethylphenyl group.

- Synthesis : Likely involves sulfonylation of a pre-functionalized pyrazole intermediate, as described in .

N-(2-(1H-Pyrazol-1-yl)-2-(Thiophen-3-yl)Ethyl)-2,6-Difluorobenzenesulfonamide

- Structural Difference : Combines a thiophene ring and difluorobenzenesulfonamide with a pyrazole core.

- Impact on Properties :

- Thiophene enhances π-π stacking interactions in biological systems.

- Difluorobenzenesulfonamide may improve binding affinity to enzymes like carbonic anhydrase.

- Synthesis : Multi-step coupling reactions involving sulfonamide formation and heterocyclic substitutions, as implied in .

Comparative Data Table

Key Research Findings

Synthetic Challenges :

- Trifluoroethyl-substituted pyrazoles require specialized reagents (e.g., CuI/DMEDA) for efficient coupling, as shown in .

- Sulfonamide introduction often involves chlorosulfonation followed by amidation (e.g., , S6–S7) .

Biological Relevance :

- Fluorinated sulfonamides are explored as kinase inhibitors or antimicrobial agents due to their ability to mimic carboxylate groups in enzyme active sites .

- The trifluoroethyl group’s electron-withdrawing nature enhances binding to hydrophobic pockets in target proteins .

Stability and Solubility :

- Compounds with –SO₂NH₂ generally exhibit better aqueous solubility than –COOH analogs but may face formulation challenges due to crystallinity .

Biological Activity

1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoroethyl group and a sulfonamide moiety. The trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's biological activity.

Antiparasitic Activity

Research has identified this compound as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), which is a target for treating human African trypanosomiasis (HAT). The compound exhibited significant activity with an IC50 value in the low micromolar range. Modifications to the structure have been shown to improve blood-brain barrier permeability, making it a candidate for treating both hemolymphatic and central nervous system stages of HAT .

Anticancer Potential

In vitro studies have suggested that derivatives of pyrazole sulfonamides can induce apoptosis in cancer cell lines. For instance, compounds derived from this class have shown enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. The mechanism appears to involve disruption of cellular signaling pathways critical for cancer cell survival .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in critical metabolic pathways in parasites and cancer cells.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Targeting Protein Interactions : The trifluoroethyl group enhances interactions with target proteins, potentially increasing selectivity and potency.

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Study on Trypanosomiasis : A study demonstrated that modifications to the sulfonamide group significantly improved efficacy against T. brucei, achieving an EC50 value as low as 0.002 μM in specific assays .

- Cancer Cell Line Analysis : In another study, derivatives were tested against various cancer cell lines, showing that structural modifications could lead to improved cytotoxicity and selectivity for cancerous cells over normal cells .

Data Tables

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | TbNMT | 0.002 | High potency against T. brucei |

| Derivative A | Cancer Cells | 0.5 | Enhanced apoptosis induction |

| Derivative B | Cancer Cells | 0.8 | Improved selectivity over normal cells |

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR can confirm the trifluoroethyl group (δ ~4.5–5.0 ppm for CHCF) and sulfonamide protons (δ ~7.0–7.5 ppm for NH) .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) resolves bond angles and distances, verifying the pyrazole ring geometry and trifluoroethyl substitution pattern. A related compound, 3-ethyl-4-phenoxy-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-ol, was characterized this way, showing planar pyrazole rings and sulfonamide hydrogen bonding .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H] and fragmentation patterns .

What strategies are effective in resolving solubility challenges during experimental applications of this compound?

Advanced Research Question

The trifluoroethyl group enhances lipophilicity, potentially reducing aqueous solubility. Strategies include:

- Co-solvent Systems : Use DMSO:water mixtures (e.g., 10–20% DMSO) for biological assays .

- Salt Formation : React the sulfonamide with sodium hydroxide to form a sodium salt, improving water solubility .

- Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to enhance dispersion .

How do electronic effects of the trifluoroethyl group influence the reactivity and stability of this sulfonamide derivative?

Advanced Research Question

The electron-withdrawing trifluoroethyl group reduces electron density on the pyrazole ring, stabilizing the sulfonamide against nucleophilic attack. This effect is critical in medicinal chemistry applications where metabolic stability is required. Computational studies (DFT) on similar compounds show decreased HOMO-LUMO gaps, correlating with enhanced electrophilic reactivity at the sulfonamide nitrogen .

What analytical techniques are recommended for assessing purity and potential impurities in synthesized batches?

Basic Research Question

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient. Monitor for unreacted pyrazole precursors or sulfonyl chloride byproducts .

- Elemental Analysis : Confirm %C, %H, %N to ±0.3% deviation from theoretical values .

- Karl Fischer Titration : Quantify residual moisture, critical for hygroscopic sulfonamides .

Are there known bioisosteric replacements for the sulfonamide group in this compound, and how might they affect pharmacological activity?

Advanced Research Question

Bioisosteres like carboxylic acids (e.g., 1H-pyrazole-4-carboxylic acid derivatives) or phosphonates can replace sulfonamide groups to modulate pharmacokinetics. For instance, replacing -SONH with -COH in related compounds reduces plasma protein binding but increases metabolic clearance . Computational docking studies (AutoDock Vina) can predict binding affinity changes to target proteins .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

Molecular dynamics (MD) simulations and docking studies (e.g., using GROMACS or Schrödinger Suite) model ligand-receptor interactions. For example, the sulfonamide group may form hydrogen bonds with catalytic residues in enzymes like carbonic anhydrase. Parametrization of the trifluoroethyl group requires accurate partial charge assignment (e.g., via RESP charges in Gaussian) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.